2,3,4-trimethoxy-N-[2-(pyridin-3-ylcarbamoyl)phenyl]benzamide
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Overview
Description
2,3,4-Trimethoxy-N-{2-[(pyridin-3-yl)carbamoyl]phenyl}benzamide: is a complex organic compound that features a benzamide core substituted with methoxy groups and a pyridinyl carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-{2-[(pyridin-3-yl)carbamoyl]phenyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2,3,4-trimethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyridinyl Carbamoyl Group:
Final Assembly: The final step involves the coupling of the intermediate with the pyridin-3-yl carbamoyl moiety under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethoxy-N-{2-[(pyridin-3-yl)carbamoyl]phenyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,3,4-Trimethoxy-N-{2-[(pyridin-3-yl)carbamoyl]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,3,4-trimethoxy-N-{2-[(pyridin-3-yl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the pyridinyl carbamoyl moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethoxybenzamide: Lacks the pyridinyl carbamoyl moiety.
N-(Pyridin-3-yl)benzamide: Lacks the methoxy groups.
2,3,4-Trimethoxy-N-(phenyl)benzamide: Lacks the pyridinyl group.
Uniqueness
2,3,4-Trimethoxy-N-{2-[(pyridin-3-yl)carbamoyl]phenyl}benzamide is unique due to the presence of both methoxy groups and a pyridinyl carbamoyl moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H21N3O5 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
2,3,4-trimethoxy-N-[2-(pyridin-3-ylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C22H21N3O5/c1-28-18-11-10-16(19(29-2)20(18)30-3)22(27)25-17-9-5-4-8-15(17)21(26)24-14-7-6-12-23-13-14/h4-13H,1-3H3,(H,24,26)(H,25,27) |
InChI Key |
PHDOYKAONUJXHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CN=CC=C3)OC)OC |
Origin of Product |
United States |
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